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Compound of Interest

Compound Name: PKI-179 hydrochloride

Cat. No.: B2743481 Get Quote

This technical guide provides a comprehensive overview of the chemical properties,

mechanism of action, and biological activity of PKI-179 hydrochloride, a potent dual inhibitor

of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This

document is intended for researchers, scientists, and professionals in the field of drug

development.

Chemical Structure and Properties
PKI-179 hydrochloride is a second-generation, ATP-competitive small molecule inhibitor. Its

chemical identity is well-defined and characterized by the following properties.
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Identifier Value

IUPAC Name

1-[4-[4-morpholin-4-yl-6-(3-oxa-8-

azabicyclo[3.2.1]octan-8-yl)-1,3,5-triazin-2-

yl]phenyl]-3-pyridin-4-ylurea;hydrochloride

Molecular Formula C₂₅H₂₉ClN₈O₃

Molecular Weight 525.0 g/mol

CAS Number 1463510-35-1

SMILES
C1CC2COCC1N2C3=NC(=NC(=N3)N4CCOCC

4)C5=CC=C(C=C5)NC(=O)NC6=CC=NC=C6.Cl

InChI Key JNMURGIZAFELTR-UHFFFAOYSA-N

Appearance White to off-white solid

Solubility
Soluble in DMSO (~2.5 mg/ml) and DMF (~2

mg/ml). Sparingly soluble in aqueous buffers.

Mechanism of Action and Signaling Pathway
PKI-179 hydrochloride exerts its anti-proliferative effects by targeting the PI3K/Akt/mTOR

signaling pathway, a critical cascade that regulates cell growth, survival, and proliferation.

Dysregulation of this pathway is a common feature in many human cancers. PKI-179 is a dual

inhibitor, targeting both PI3K and mTOR, which can lead to a more potent and durable anti-

tumor response compared to inhibitors that target a single node in the pathway.

Below is a diagram illustrating the PI3K/mTOR signaling pathway and the inhibitory action of

PKI-179.
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PI3K/mTOR Signaling Pathway Inhibition by PKI-179.
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Biological Activity and Quantitative Data
PKI-179 hydrochloride has demonstrated potent inhibitory activity in both biochemical and

cell-based assays. It is also orally bioavailable and shows anti-tumor efficacy in vivo.

In Vitro Kinase Inhibitory Activity
The half-maximal inhibitory concentrations (IC₅₀) of PKI-179 against various PI3K isoforms and

mTOR have been determined in enzymatic assays.

Target IC₅₀ (nM)

PI3K-α 8

PI3K-β 24

PI3K-γ 74

PI3K-δ 77

PI3K-α (E545K mutant) 14

PI3K-α (H1047R mutant) 11

mTOR 0.42

PKI-179 exhibits high selectivity for PI3K and mTOR, with IC₅₀ values greater than 30 µM

against a panel of 361 other kinases. It does show some activity against the cytochrome P450

isoform CYP2C8 (IC₅₀ = 3 µM).

In Vitro Anti-proliferative Activity
The anti-proliferative effects of PKI-179 have been evaluated in various cancer cell lines.

Cell Line Cancer Type IC₅₀ (nM)

MDA-MB-361 Breast Cancer 22

PC-3 Prostate Cancer 29
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In Vivo Efficacy and Oral Bioavailability
PKI-179 hydrochloride has demonstrated significant anti-tumor activity in a mouse xenograft

model of human breast cancer (MDA-MB-361). Dosing at 50 mg/kg resulted in pronounced

tumor growth arrest. The compound is well-tolerated, with no significant weight loss observed

in the tested animals.

The oral bioavailability of PKI-179 has been assessed in multiple species.

Species Oral Bioavailability (%)

Nude Mouse 98

Rat 46

Monkey 38

Dog 61

Experimental Protocols
The following sections outline representative methodologies for key experiments used to

characterize the activity of PKI-179 hydrochloride.

PI3K HTRF® Kinase Assay
This protocol describes a typical Homogeneous Time-Resolved Fluorescence (HTRF®) assay

for measuring the inhibitory activity of compounds against PI3Kα.

Materials:

Recombinant human PI3Kα enzyme

PIP2 substrate

ATP

PI3K assay buffer
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GST-tagged GRP1

Anti-GST antibody labeled with Lumi4-Tb cryptate

Streptavidin-XL665

PKI-179 hydrochloride

384-well low-volume plates

HTRF®-compatible plate reader

Procedure:

Prepare serial dilutions of PKI-179 hydrochloride in DMSO.

Add 2 µL of the compound dilutions to the wells of a 384-well plate.

Add 4 µL of a solution containing the PI3Kα enzyme and PIP2 substrate in the assay buffer.

Initiate the kinase reaction by adding 4 µL of ATP solution.

Incubate the plate at room temperature for 30 minutes.

Stop the reaction by adding 5 µL of the HTRF® detection mix containing GST-GRP1, Lumi4-

Tb anti-GST, and Streptavidin-XL665.

Incubate the plate for 60 minutes at room temperature to allow for the development of the

detection signal.

Read the plate on an HTRF®-compatible reader at 620 nm (cryptate emission) and 665 nm

(XL665 emission).

Calculate the HTRF® ratio (665 nm / 620 nm) and plot the results against the compound

concentration to determine the IC₅₀ value.

Cell Proliferation Assay (CellTiter-Glo®)
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This protocol describes a method for assessing the anti-proliferative effects of PKI-179
hydrochloride on cancer cells.

Materials:

MDA-MB-361 or PC-3 cells

Complete cell culture medium

PKI-179 hydrochloride

96-well clear-bottom plates

CellTiter-Glo® Luminescent Cell Viability Assay kit

Luminometer

Procedure:

Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere

overnight.

Prepare serial dilutions of PKI-179 hydrochloride in the complete cell culture medium.

Remove the existing medium from the cells and add 100 µL of the medium containing the

different concentrations of the compound.

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

Add 100 µL of the CellTiter-Glo® reagent to each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a luminometer.
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Plot the luminescence signal against the compound concentration to determine the IC₅₀

value.

In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of PKI-179
hydrochloride in a mouse xenograft model.

Materials:

Female athymic nude mice (4-6 weeks old)

MDA-MB-361 human breast cancer cells

Matrigel

PKI-179 hydrochloride

Vehicle solution

Calipers

Animal balance

Procedure:

Subcutaneously implant 5 x 10⁶ MDA-MB-361 cells mixed with Matrigel into the flank of each

mouse.

Monitor tumor growth regularly using calipers.

When tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into

treatment and control groups.

Administer PKI-179 hydrochloride (e.g., 50 mg/kg) or the vehicle solution to the respective

groups via the desired route (e.g., intraperitoneal or oral gavage) at the specified dosing

schedule (e.g., daily or every 3 days).
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Measure tumor volumes and body weights 2-3 times per week. Tumor volume can be

calculated using the formula: (Length x Width²) / 2.

Continue the treatment for a predetermined period (e.g., 4 weeks).

At the end of the study, euthanize the mice and excise the tumors for further analysis if

required.

Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

Experimental and Developmental Workflow
The development of a kinase inhibitor like PKI-179 typically follows a structured workflow, from

initial discovery to preclinical and clinical evaluation. A phase 1 clinical trial for an advanced

malignant solid tumor was initiated in 2010 (NCT00997360).
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Typical Drug Discovery and Development Workflow for a Kinase Inhibitor.

To cite this document: BenchChem. [Technical Guide: PKI-179 Hydrochloride - A Dual
PI3K/mTOR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2743481#what-is-the-chemical-structure-of-pki-179-
hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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